molecular formula C23H20N2O5 B2674147 3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 618874-62-7

3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No. B2674147
CAS RN: 618874-62-7
M. Wt: 404.422
InChI Key: MAAGFYBKIVHAHJ-UHFFFAOYSA-N
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Description

3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H20N2O5 and its molecular weight is 404.422. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Isoxazole and Pyrrolin-2-ones Synthesis : Research has explored the synthesis of isoxazoles and pyrrolin-2-ones, compounds closely related to the chemical . For example, the selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles through the reaction of specific pyrroles with hydroxylamine in methanol showcases the reactivity of these systems and their potential as scaffolds for further chemical modifications (Sobenina et al., 2005). Similarly, the study on the preparation of 5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones reveals the synthesis of compounds with a significant degree of functionalization, which could be valuable in developing biologically active substances (Gein & Pastukhova, 2020).

Potential Applications

Biomedical Applications : The synthetic routes and reactivity of compounds similar to "3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one" indicate their potential utility in creating biologically active molecules. The ability to introduce various functional groups through reactions such as cycloadditions and condensations allows for the design of molecules with specific biological activities. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for highly functionalized isoxazole derivatives, which could be explored for pharmaceutical applications (Ruano, Fajardo, & Martín, 2005).

Structural and Mechanistic Insights

Mechanistic Studies : Understanding the mechanisms underlying the synthesis and reactivity of compounds like "3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one" can provide valuable insights into their potential applications. Studies on the synthesis of related compounds often involve detailed mechanistic investigations, offering a deeper understanding of the reactions’ pathways and the stability of the products. For example, the formation of specific isoxazole and pyrrolin-2-one derivatives through multi-component reactions or catalyzed processes sheds light on the versatility of these chemical frameworks (E. Galenko et al., 2015).

properties

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-13-7-9-15(10-8-13)20-19(21(26)16-5-4-6-17(12-16)29-3)22(27)23(28)25(20)18-11-14(2)30-24-18/h4-12,20,26H,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZHKYZZPCNNAH-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

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